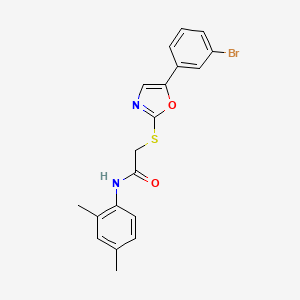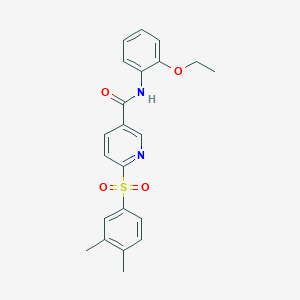
6-((3,4-dimethylphenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide
Übersicht
Beschreibung
“6-((3,4-dimethylphenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of NAD+ and NADP+, two important coenzymes in metabolism. It also has a sulfonyl group attached to a 3,4-dimethylphenyl group, and an ethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the nicotinamide, sulfonyl, and ethoxyphenyl groups. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and ethoxyphenyl groups could potentially introduce steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The nicotinamide group could potentially participate in redox reactions, while the sulfonyl group might undergo substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Wirkmechanismus
The mechanism of action of 6-((3,4-dimethylphenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide involves its interaction with nicotinamide adenine dinucleotide (NAD+). This compound binds to NAD+ and inhibits the activity of enzymes that utilize NAD+ as a cofactor, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). This inhibition leads to altered cellular processes, including DNA repair, metabolism, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased NAD+ levels, altered gene expression, and improved glucose metabolism. It has also been found to reduce oxidative stress and inflammation, which are associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-((3,4-dimethylphenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its mechanism of action is well-characterized, making it a useful tool for studying NAD+ metabolism and related pathways. However, one limitation is that this compound may not accurately reflect the effects of NAD+ modulation in vivo, as it may have off-target effects.
Zukünftige Richtungen
There are several future directions for research on 6-((3,4-dimethylphenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects. Other future directions may include the development of novel derivatives of this compound with improved efficacy and specificity.
Wissenschaftliche Forschungsanwendungen
6-((3,4-dimethylphenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported its anti-cancer activity by inducing apoptosis and inhibiting tumor growth. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-28-20-8-6-5-7-19(20)24-22(25)17-10-12-21(23-14-17)29(26,27)18-11-9-15(2)16(3)13-18/h5-14H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKNHDLEZAMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B3206135.png)
![3-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206143.png)
![N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206151.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B3206154.png)

![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3206160.png)
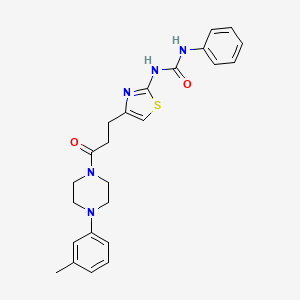
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)

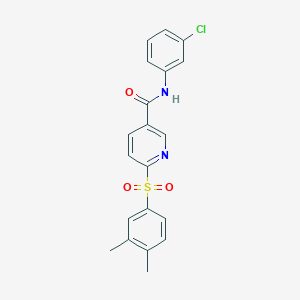
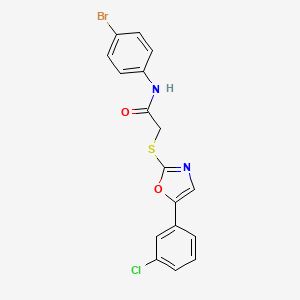
![3-phenyl-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206221.png)
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B3206235.png)
